(2,4-Dimethylpentyl)benzene
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Overview
Description
(2,4-Dimethylpentyl)benzene is an organic compound with the molecular formula C₁₃H₂₀. It is a derivative of benzene, where a (2,4-dimethylpentyl) group is attached to the benzene ring. This compound is also known by its IUPAC name, 2,4-Dimethyl-1-phenylpentane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpentyl)benzene typically involves the alkylation of benzene with 2,4-dimethylpentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the alkyl halide as an electrophile .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced separation techniques are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylpentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
(2,4-Dimethylpentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylpentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-phenylpentane: Another name for (2,4-Dimethylpentyl)benzene.
1,4-Dimethyl-2-pentylbenzene: A structural isomer with different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
54518-00-2 |
---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2,4-dimethylpentylbenzene |
InChI |
InChI=1S/C13H20/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
QXXSGHXNHITGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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